molecular formula C25H27N3O4S B11400123 N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11400123
M. Wt: 465.6 g/mol
InChI Key: DNHQLRYPXNDRMX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: is a complex organic compound that belongs to the class of pyrano[4,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrano[4,3-d]pyrimidine core, methoxyphenyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[4,3-d]pyrimidine Core: This step involves the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions to form the pyrano[4,3-d]pyrimidine core.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.

    Formation of the Acetamide Moiety: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl groups or the pyrano[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: Potential use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA strands and affecting gene expression.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: can be compared with other pyrano[4,3-d]pyrimidine derivatives:

    Similar Compounds: Compounds with similar structures include other pyrano[4,3-d]pyrimidine derivatives with different substituents, such as N-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-7,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide.

    Uniqueness: The presence of methoxyphenyl groups and the specific arrangement of functional groups in contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-25(2)13-21-20(14-32-25)24(28-23(27-21)16-5-9-18(30-3)10-6-16)33-15-22(29)26-17-7-11-19(31-4)12-8-17/h5-12H,13-15H2,1-4H3,(H,26,29)

InChI Key

DNHQLRYPXNDRMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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